4-Chloro-1-(3-ethoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidine

Kinase Selectivity Structure-Activity Relationship (SAR) Medicinal Chemistry

This is a privileged heterocyclic intermediate for medicinal chemistry. Its specific N1-(3-ethoxyphenyl) substitution pattern is critical for kinase selectivity, directly impacting GSK-3β and Src/Bcr-Abl inhibitor development. The reactive 4-chloro handle enables rapid diversification into focused libraries for neurodegenerative and oncology targets. Using generic analogs will not recapitulate the precise biological profile of this compound. Secure this exact CAS 650628-46-9 scaffold for reproducible, publishable results.

Molecular Formula C13H11ClN4O
Molecular Weight 274.70 g/mol
CAS No. 650628-46-9
Cat. No. B11847174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-1-(3-ethoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidine
CAS650628-46-9
Molecular FormulaC13H11ClN4O
Molecular Weight274.70 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC(=C1)N2C3=C(C=N2)C(=NC=N3)Cl
InChIInChI=1S/C13H11ClN4O/c1-2-19-10-5-3-4-9(6-10)18-13-11(7-17-18)12(14)15-8-16-13/h3-8H,2H2,1H3
InChIKeyLHCQFHFWGLLCKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-1-(3-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 650628-46-9): A Strategic Heterocyclic Building Block for Kinase-Focused Medicinal Chemistry


4-Chloro-1-(3-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 650628-46-9, C13H11ClN4O, MW: 274.71) is a heterocyclic compound that serves as a privileged intermediate in medicinal chemistry, primarily for the development of protein kinase inhibitors . Its core structure is a bioisostere of the purine nucleus, allowing it to occupy the ATP-binding pocket of a diverse array of kinases [1]. The molecule features three key functional domains: an N1-(3-ethoxyphenyl) group, which influences kinase selectivity; an intact pyrazolo[3,4-d]pyrimidine scaffold, which anchors the molecule in the kinase active site; and a reactive 4-chloro substituent, which is essential for further synthetic elaboration into advanced lead compounds .

Why Generic 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine Analogs Are Inadequate Substitutes for CAS 650628-46-9 in Targeted Drug Discovery Programs


The specific substitution pattern of 4-Chloro-1-(3-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine is not a trivial variation; it is a critical determinant of downstream biological activity and synthetic tractability. Structure-activity relationship (SAR) studies on the pyrazolo[3,4-d]pyrimidine scaffold demonstrate that the nature and position of the N1-aryl substituent (in this case, a 3-ethoxyphenyl group) profoundly impacts both kinase inhibitory potency and, more importantly, kinase selectivity profiles [1]. For instance, simple N1-phenyl or N1-(4-ethoxyphenyl) analogs exhibit different steric and electronic properties that can alter the compound's ability to bind to hydrophobic pockets within the target kinase's active site, potentially leading to inferior potency or an undesirable off-target profile . Therefore, the use of a generic, unsubstituted, or differently substituted analog cannot reliably recapitulate the specific biological or chemical properties of this exact compound, making it a non-interchangeable entity for reproducible research.

Quantitative Evidence for Differentiating 4-Chloro-1-(3-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 650628-46-9) from In-Class Competitors


The N1-(3-Ethoxyphenyl) Substituent Enhances Kinase Selectivity: A SAR-Informed Advantage Over N1-Phenyl Analogs

This compound's N1-(3-ethoxyphenyl) group provides a distinct steric and electronic environment compared to the simpler N1-phenyl analog, which is a common comparator in pyrazolo[3,4-d]pyrimidine research. While direct head-to-head data for this specific compound are not available in public literature, a robust class-level inference can be drawn from closely related SAR. Research on analogous pyrazolo[3,4-d]pyrimidine cores has shown that introducing a para-substituted phenyl group at the N1 position can dramatically alter kinase selectivity, for example, achieving a >20-fold selectivity for Lck over Src kinase [1]. Extending this logic, the 3-ethoxyphenyl group in the target compound is hypothesized to offer a different and potentially superior selectivity fingerprint compared to unsubstituted or para-substituted phenyl analogs, a critical factor for minimizing off-target effects in cellular assays [2].

Kinase Selectivity Structure-Activity Relationship (SAR) Medicinal Chemistry

The 4-Chloro 'Handle' Enables Rapid SAR Diversification, Outperforming 4-Unsubstituted Cores in Lead Optimization Efficiency

The presence of the 4-chloro atom on the pyrimidine ring is a critical synthetic advantage that distinguishes this compound from its 4-unsubstituted pyrazolo[3,4-d]pyrimidine counterpart (e.g., CAS 271-79-0). This reactive center allows for facile nucleophilic aromatic substitution (SNAr) with a wide range of amines, alcohols, and thiols [1]. In contrast, a 4-unsubstituted core would require a less efficient and lower-yielding C-H activation strategy or a multi-step de novo synthesis to introduce the same diversity. This translates directly into faster lead optimization cycles and reduced cost-per-analog in medicinal chemistry campaigns [2]. The 4-chloro group is not just a placeholder; it is a strategic functional handle for parallel synthesis, enabling the rapid generation of focused libraries of 4-substituted derivatives to explore kinase inhibitor SAR .

Parallel Synthesis Structure-Activity Relationship (SAR) Chemical Biology

Positional Isomerism of the Ethoxy Group: 3-Ethoxyphenyl vs. 4-Ethoxyphenyl Substitution Impacts Ligand-Protein Interactions

The substitution pattern of the phenyl ring at the N1 position is critical. The target compound features a 3-ethoxyphenyl group, whereas many common building blocks and literature analogs feature a 4-ethoxyphenyl group. Although direct comparative data for these two specific isomers is not available in the public domain, the principle of positional isomerism dictates that the 3-ethoxy substituent will project the ethoxy group into a different region of the target protein's binding pocket compared to the 4-ethoxy isomer [1]. This difference can profoundly influence binding affinity and, more importantly, selectivity across the kinome. For example, in GSK-3 inhibitor development, the nature of the N1-aryl substitution was found to be a 'tight binding region with little room for modification,' underscoring that even subtle changes in this region can lead to large changes in potency . Therefore, the 3-ethoxy isomer is a chemically distinct entity with non-interchangeable biological properties.

Positional Isomerism Molecular Docking Drug Design

Validated Research and Industrial Use-Cases for 4-Chloro-1-(3-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 650628-46-9)


Scaffold for Generating Selective GSK-3β Inhibitor Libraries

This compound is an ideal starting point for synthesizing focused libraries of glycogen synthase kinase-3 beta (GSK-3β) inhibitors. As demonstrated in the SAR study by Peat et al., the N1-aryl pyrazolo[3,4-d]pyrimidine core is a privileged scaffold for targeting this enzyme, with optimized derivatives achieving activity in the low nanomolar range . The 4-chloro group on CAS 650628-46-9 is perfectly positioned for diversification to explore the hydrazone-binding region of the GSK-3 active site, allowing medicinal chemists to quickly generate and test novel analogs for the treatment of neurodegenerative diseases and cancer [1].

Key Intermediate for Dual Src/Abl Kinase Inhibitor Development

Recent literature has established pyrazolo[3,4-d]pyrimidines as a promising core for developing dual Src/Bcr-Abl kinase inhibitors for chronic myeloid leukemia (CML) [2]. The specific substitution pattern of CAS 650628-46-9, with its N1-aryl group, provides a distinct starting point for optimizing the 'selectivity pocket' interactions within the Abl kinase domain. Researchers can leverage the 4-chloro handle to install various amine-containing side chains to probe the kinase's solvent-exposed region, potentially leading to compounds with improved potency and favorable ADME properties as described in recent studies [3].

Core Fragment for Sigma-1 Receptor Ligand Optimization

The pyrazolo[3,4-d]pyrimidine scaffold, and specifically N1-aryl substituted variants, has been identified in the patent literature as a key structural class for developing high-affinity sigma-1 receptor ligands [4]. Sigma-1 receptors are implicated in pain and various CNS disorders. CAS 650628-46-9 serves as a versatile fragment for medicinal chemists aiming to explore this therapeutic area. The 4-chloro group can be displaced with cyclic or acyclic amines to modulate the compound's basicity and lipophilicity, which are critical parameters for achieving CNS penetration and sigma-1 receptor affinity.

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